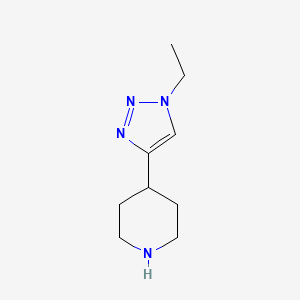4-(1-Ethyltriazol-4-yl)piperidine
CAS No.:
Cat. No.: VC13136509
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16N4 |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 4-(1-ethyltriazol-4-yl)piperidine |
| Standard InChI | InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | JTAKQCCVSSCPQP-UHFFFAOYSA-N |
| SMILES | CCN1C=C(N=N1)C2CCNCC2 |
| Canonical SMILES | CCN1C=C(N=N1)C2CCNCC2 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The molecular formula of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is C₁₀H₁₇N₃, with a molar mass of 179.27 g/mol. Its structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) at the 4-position. The pyrazole group is further substituted with an ethyl chain at the 1-position .
Key structural descriptors include:
-
SMILES:
CCN1C=C(C=N1)C2CCNCC2 -
InChIKey:
RJJVORCLCTXFLM-UHFFFAOYSA-N
Predicted Physicochemical Properties
Collision cross-section (CCS) values, which influence mass spectrometry behavior, have been computationally predicted for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.14952 | 142.7 |
| [M+Na]⁺ | 202.13146 | 153.8 |
| [M+NH₄]⁺ | 197.17606 | 150.6 |
| [M-H]⁻ | 178.13496 | 144.3 |
These values suggest moderate polarity and stability under ionization conditions, typical of piperidine derivatives .
Synthetic Methodologies
Retrosynthetic Analysis
While no direct synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is documented, analogous piperidine-pyrazole hybrids are synthesized via:
-
N-Alkylation of Pyrazole: Introducing the ethyl group via alkylation of pyrazole precursors.
-
Piperidine Functionalization: Coupling pre-formed pyrazole moieties to piperidine rings using cross-coupling reactions (e.g., Suzuki-Miyaura).
A related patent (CN106432232A) describes the synthesis of 4-amino-1-t-butoxycarbonylpiperidine, which involves:
-
Step 1: Protection of 4-piperidone with tert-butoxycarbonyl (Boc) groups.
-
Step 2: Reductive amination using sodium borohydride and ammonia ethanol solution to yield 4-amino-piperidine derivatives .
Adapting this protocol, the pyrazole moiety could be introduced via nucleophilic substitution or palladium-catalyzed coupling post-deprotection.
Critical Reaction Parameters
Key steps from analogous syntheses include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Dimethyl dicarbonate, NaHCO₃ | 91% |
| Reductive Amination | NaBH₄, NH₃/EtOH | 81% |
| Deprotection | HCl/EtOAc | 78% |
These conditions highlight the importance of nitrogen protection and controlled reduction in piperidine functionalization.
Industrial and Medicinal Applications
Drug Development
Piperidine-morpholine hybrids (e.g., Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate) serve as intermediates in anticancer agents like Alectinib. The ethylpyrazole group in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine could similarly act as a pharmacophore in kinase inhibitors.
Material Science
Piperidine derivatives are precursors for polymers requiring rigid, nitrogen-rich backbones. Their thermal stability (decomposition >200°C) suits high-performance materials.
Research Gaps and Future Directions
Despite its structural promise, 4-(1-ethyl-1H-pyrazol-4-yl)piperidine remains underexplored. Critical areas for investigation include:
-
Synthetic Optimization: Developing one-pot methodologies to reduce step counts.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.
-
Target Identification: High-throughput screening against disease-relevant protein libraries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume